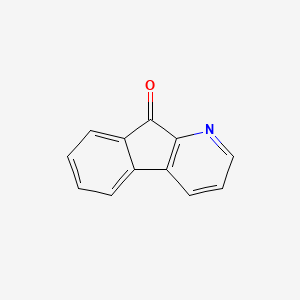

9H-INDENO(2,1-b)PYRIDIN-9-ONE

Overview

Description

9H-Indeno(2,1-b)pyridin-9-one is a chemical compound that serves as a key intermediate in the synthesis of various heterocyclic structures. These structures are often of interest due to their potential pharmacological activities, such as non-peptide NK(1)-antagonists .

Synthesis Analysis

The synthesis of derivatives of 9H-indeno(2,1-b)pyridin-9-one involves several methodologies. One approach includes the diastereoselective intramolecular Ritter reaction to generate a cis-fused hexahydro-4aH-indeno[1,2-b]pyridine ring system . Another method utilizes a copper-catalyzed [4+2] cycloaddition to construct [3.2.2] bicycles . Additionally, an eco-benign and highly efficient synthesis in 2,2,2-trifluoroethanol has been reported for the preparation of dihydro-1H-indeno[1,2-b]pyridines . A one-pot synthesis involving a four-component cyclocondensation reaction has also been developed for the synthesis of functionalized unsymmetrical dihydro-1H-indeno[1,2-b]pyridines .

Molecular Structure Analysis

The molecular structure of 9H-indeno(2,1-b)pyridin-9-one derivatives has been elucidated through various studies. X-ray crystallography has been used to confirm the structure of key intermediates in the synthesis of ortho-arylated 9-(pyridin-2-yl)-9H-carbazoles . The stereochemistry of 1-substituted 4,9-dihydroxy-9-phenyl-1,2,3,4,4a,9a-hexahydro-9H-indeno[2,1-b]pyridines has been discussed, revealing insights into the B/C ring junction isomerization .

Chemical Reactions Analysis

9H-Indeno(2,1-b)pyridin-9-one derivatives undergo various chemical reactions. For instance, nitration reactions have been performed to obtain 4-nitro derivatives and oxidation by-products . The stereochemistry of 9-phenyl-hexahydro-1H-indeno[2,1-c]pyridines has been studied, showing stereospecific catalytic reduction and epimerization under alkaline conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 9H-indeno(2,1-b)pyridin-9-one derivatives are influenced by their molecular structure. The use of acidic ionic liquid [H-NP]HSO4 has been reported to promote the one-pot synthesis of dihydro-1H-indeno[1,2-b]pyridines, highlighting the non-corrosiveness, safety, and environmental benefits of this methodology . The solvent-free synthesis approach also emphasizes the advantages of shorter reaction times, higher yields, and simplicity in the synthesis of these compounds .

Scientific Research Applications

Copper-Catalyzed Cycloaddition

9H-Cyclohepta[b]pyridin-9-one was utilized in copper-catalyzed [4+2] cycloaddition to construct [3.2.2] bicycles. This application demonstrates the compound's utility in forming complex cyclic structures, with yields ranging from 48-80% and diastereomeric ratios up to 5.6:1, showcasing its versatility in synthetic organic chemistry (Gritsch et al., 2019).

1,4-Dipolar Cycloaddition Reaction

The compound engaged in a 1,4-dipolar cycloaddition reaction with the C=O bond of 9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile, leading to the formation of complex spirocyclic structures. This indicates its reactivity and potential in the creation of intricate molecular architectures (Sayadian et al., 2018).

Synthesis of 3-(Dialkylamino)-9-oxo-9H-indeno[2,1-c]pyridine-4-carbonitriles

Heptalenecarbaldehydes and aromatic aldehydes reacted with 3-(dicyanomethylidene)-indan-1-one in the presence of secondary amines to yield a series of compounds. The structural versatility of 9H-indeno[2,1-c]pyridine-4-carbonitriles and their potential applications in materials science or pharmaceuticals are highlighted by the broad absorption band in their UV/VIS spectra and blue-green fluorescence emission (Landmesser et al., 2008).

Investigation of Interaction with Human Serum Albumin

9H-pyrrolo[1,2-a]indol-9-ones and indeno[2,1-b]pyrrol-8-ones' interactions with human serum albumin were investigated, revealing the intrinsic fluorescence quenching by these derivatives. The study suggests the compound's potential application in studying protein interactions, useful in understanding drug-protein interactions and designing drug delivery systems (Wang et al., 2014).

Synthesis via Palladium-Catalyzed Cascade Reactions

The compound was synthesized through palladium-catalyzed CO insertion and C-H bond activation, forming a hybrid structure with imidazo[1,2-a]pyridine. This process demonstrates its potential in creating diverse and complex molecular structures (Zhang et al., 2016).

Safety And Hazards

The safety information for 9H-indeno(2,1-b)pyridin-9-one indicates that it may cause harm if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray, washing hands and other skin areas thoroughly after handling, and wearing protective gloves and eye protection .

properties

IUPAC Name |

indeno[2,1-b]pyridin-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7NO/c14-12-10-5-2-1-4-8(10)9-6-3-7-13-11(9)12/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPDVQPDRWLRLIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C2=O)N=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10206672 | |

| Record name | 9H-Indeno(2,1-b)pyridin-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10206672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9H-INDENO(2,1-b)PYRIDIN-9-ONE | |

CAS RN |

57955-12-1 | |

| Record name | 9H-Indeno[2,1-b]pyridin-9-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57955-12-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9H-Indeno(2,1-b)pyridin-9-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057955121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9H-Indeno(2,1-b)pyridin-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10206672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.